![molecular formula C11H19ClN4O4S B1473419 5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2097978-77-1](/img/structure/B1473419.png)
5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride
Vue d'ensemble
Description
“5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride” is a chemical compound with the molecular formula C11H19ClN4O4S and a molecular weight of 338.81 g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves the use of piperidine derivatives, which are among the most important synthetic fragments for designing drugs . New sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Applications De Recherche Scientifique
Antitumor Applications
A study investigated the synthesis of sulfonamide derivatives with potential antitumor properties, including compounds related to the chemical structure of interest. These derivatives were designed to obtain potent antitumor agents with low toxicity, using sulfonamide as the parent compound. The study explored different synthetic routes and tested the antitumor activity and acute toxicity of these compounds in mice, revealing that certain derivatives exhibited high antitumor activity and low toxicity, indicating their potential as antitumor drugs (Huang, Lin, & Huang, 2001).
Synthetic Methodologies
Research on the facile construction of substituted pyrimidines highlighted the synthetic versatility of pyrimidine derivatives. This study detailed methods to achieve various substitutions on the pyrimidine ring, contributing to the development of new compounds with potential applications in materials science and medicinal chemistry (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
Antioxidant Properties
Another study focused on the synthesis and evaluation of pyrazolopyridine derivatives, which demonstrated antioxidant properties. This research provided insights into the potential of pyrimidine-based compounds for developing new antioxidant agents, which could have implications for treating oxidative stress-related diseases (Gouda, 2012).
Anti-Hepatitis B Virus Activity
The anti-Hepatitis B Virus (HBV) activity of N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives was investigated, demonstrating the potential of pyrimidine derivatives in antiviral therapy. This study underscores the importance of structural modification and functionalization in developing new antiviral drugs (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Chemical Properties and Reactions
Research on pyrimidine annelated heterocycles and their synthesis from dimethylpyrimidine derivatives highlighted the chemical reactivity and potential applications of these compounds in organic synthesis and drug discovery. This study contributes to understanding the chemical properties and potential uses of pyrimidine-based heterocycles in various scientific fields (Majumdar, Kundu, Samanta, & Jana, 2003).
Orientations Futures
Propriétés
IUPAC Name |
5-(4-aminopiperidin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S.ClH/c1-13-7-9(10(16)14(2)11(13)17)20(18,19)15-5-3-8(12)4-6-15;/h7-8H,3-6,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWQSDKRVVFMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



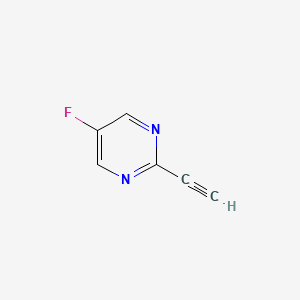
![Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1473338.png)
![7-Thia-2-azaspiro[3.5]nonane oxalate](/img/structure/B1473339.png)
![6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B1473340.png)
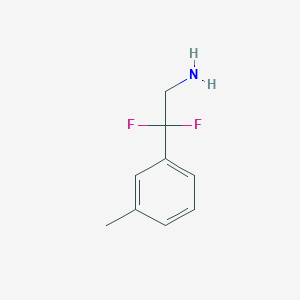
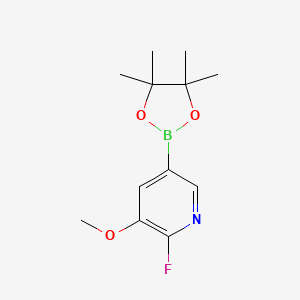
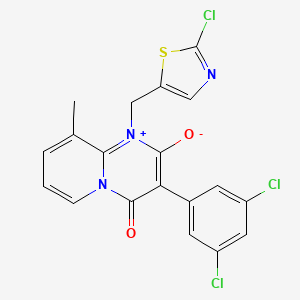
![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)
![Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate](/img/structure/B1473352.png)
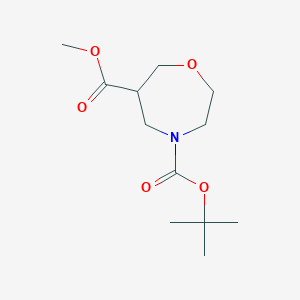
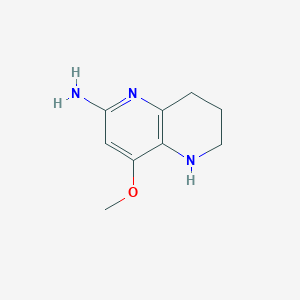
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)